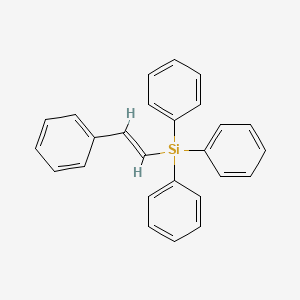

Triphenyl(styryl)silane

Description

Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts achieved the synthesis of the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com This marked the inception of a new chemical discipline. sbfchem.com For several decades that followed, from 1904 to 1937, the field saw foundational growth with the synthesis of numerous simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com A pivotal figure during this era was Frederic S. Kipping, who extensively used Grignard reagents to create alkylsilanes and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.org

The 1940s represented a significant turning point, as the potential applications of polymeric organosilicon compounds became apparent. sbfchem.com This era was defined by the discovery of the "direct process," also known as the Müller-Rochow process, by Eugene G. Rochow. wikipedia.orgmdpi.com This industrial method for synthesizing organosilanes on a large scale revolutionized the field, making materials like silicones economically viable and widely available. mdpi.com This breakthrough catalyzed the development of a vast array of products, including resins, coatings, and impregnants, which found use in military, aerospace, and industrial sectors. sbfchem.com Modern organosilicon chemistry continues to evolve, driven by the demand for high-performance, sustainable, and versatile new materials for advanced applications. sbfchem.comnumberanalytics.com

Significance of Styryl-Functionalized Organosilanes in Chemical Synthesis and Materials Science

Styryl-functionalized organosilanes, a specific class of organosilicon compounds, are distinguished by the presence of a styryl group (a vinylbenzene moiety). These compounds are particularly valuable as coupling agents, monomers for polymerization, and reagents for surface modification. rsc.orggelest.com Their dual reactivity allows them to act as a bridge between inorganic substrates (like glass, silica (B1680970), or metals) and organic polymer matrices. cnrs.fr The hydrolyzable groups on the silicon atom (e.g., alkoxy groups) can form stable siloxane bonds (Si-O-Si) with hydroxyl groups on inorganic surfaces, while the styryl group can copolymerize with various organic monomers. shinetsusilicone-global.com

This coupling capability is crucial in the fabrication of composite materials, where styrylsilanes enhance the adhesion between inorganic fillers and the polymer matrix. specialchem.com This improved interfacial bonding leads to materials with superior mechanical properties, heat resistance, and moisture resistance. shinetsusilicone-global.comspecialchem.com For instance, they are used to treat glass fibers in reinforced plastics and to improve the dispersion of mineral fillers in polymers. mdpi.com

In materials science, styryl-functionalized silanes are instrumental in creating unique organic-inorganic hybrid materials. rsc.org They can be immobilized on silica or glass surfaces through acid-catalyzed processes to create functionalized surfaces for applications such as chemical sensors. rsc.org Furthermore, these compounds serve as monomers in specialized polymerization reactions. For example, the anionic stitching polymerization of styryl(vinyl)silanes produces polymers with sila-bicyclic structures in their main chain, which exhibit high thermal stability and optical transparency. rsc.org

Triphenyl(styryl)silane stands as a key example within this class. Its synthesis can be achieved through various methods, including the catalytic hydrosilylation of phenylacetylene (B144264) with triphenylsilane (B1312308). rsc.orgchemsrc.com It serves as a building block in organic synthesis and materials science. nih.gov Research has demonstrated its use in one-pot reactions to generate more complex styrene (B11656) derivatives through isomerization and subsequent cross-coupling reactions. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18766-06-8 | bldpharm.com |

| Molecular Formula | C₂₆H₂₂Si | bldpharm.com |

| Molecular Weight | 362.54 g/mol | bldpharm.com |

| Appearance | Colourless Oil | rsc.org |

| SMILES Code | C1(Si(/C=C/C3=CC=CC=C3)C4=CC=CC=C4)=CC=CC=C1 | bldpharm.com |

Table 2: Research Findings on the Synthesis of Substituted Styrene Derivatives

A one-pot, two-step process has been developed involving the B(C₆F₅)₃-catalyzed isomerization of allyl silanes to alkenyl silanes, followed by Hiyama coupling to produce a variety of styrene derivatives. nih.govacs.org

| Substrate | Product | Yield (%) | E:Z Ratio | Source(s) |

| Allyl triphenyl silane (B1218182) | Triphenyl(prop-1-en-1-yl)silane (B11830640) | 80 | 97:3 | nih.govacs.org |

| Allyltriphenylgermane | Triphenyl(prop-1-en-1-yl)germane | 58 | >98:2 | nih.govacs.org |

| Allyltriethylgermane | Triethyl(prop-1-en-1-yl)germane | 45 | >98:2 | nih.govacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C26H22Si |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

triphenyl-[(E)-2-phenylethenyl]silane |

InChI |

InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |

InChI Key |

SXMDBESVDDCSRZ-QURGRASLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation Involving Triphenyl Styryl Silane

Mechanistic Pathways of Carbon-Silicon Bond Formation

The formation of the carbon-silicon (C-Si) bond is a cornerstone of organosilicon chemistry. For triphenyl(styryl)silane, this bond is typically forged through the hydrosilylation of phenylacetylene (B144264) with triphenylsilane (B1312308). Once formed, the vinylsilane can participate in further C-C bond-forming reactions, such as the Hiyama coupling, which involves the cleavage of this C-Si bond.

Hydrosilylation Reaction Mechanisms

Hydrosilylation is a prominent reaction for creating C-Si bonds, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond. numberanalytics.com The synthesis of this compound from triphenylsilane and phenylacetylene can proceed through different mechanistic pathways, primarily dictated by the choice of initiator or catalyst. This process can yield three potential isomers: the α-isomer, the β-(E)-isomer, and the β-(Z)-isomer. acs.org

Transition metal complexes are frequently employed to catalyze the hydrosilylation of alkynes, offering high efficiency and control over selectivity. researchgate.netmdpi.com The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. numberanalytics.comwikipedia.org

The catalytic cycle of the Chalk-Harrod mechanism generally involves the following steps: numberanalytics.comlibretexts.org

Oxidative Addition: The Si-H bond of triphenylsilane adds to the low-valent metal center (e.g., Pt(0), Rh(I)), forming a metal-hydrido-silyl intermediate. wikipedia.org

π-Complex Formation: The alkyne (phenylacetylene) coordinates to the metal center.

Insertion (Carbometalation): The alkyne inserts into the metal-hydride bond. This step is often regioselective, leading primarily to β-adducts.

Reductive Elimination: The final C-Si bond is formed, releasing the this compound product and regenerating the active catalyst. libretexts.org

A notable variation is the modified Chalk-Harrod mechanism , where the alkyne inserts into the metal-silyl bond instead of the metal-hydride bond. numberanalytics.comwikipedia.org

The choice of metal catalyst and its ligand sphere is crucial for directing the stereochemical outcome of the reaction. For instance, in the hydrosilylation of phenylacetylene with triphenylsilane, different rhodium catalysts can yield either the β-(E) or β-(Z) isomer with exceptional selectivity. The catalyst [Cp*RhCl2]2 promotes an anti-addition, leading to the thermodynamically less stable β-(Z)-triphenyl(styryl)silane, while the dicationic complex Cp*Rh(BINAP)2 favors a syn-addition to produce the β-(E) isomer. acs.orgacs.org Platinum catalysts, such as those supported on titania, also facilitate the syn-addition of triphenylsilane to phenylacetylene, yielding the β-(E)-isomer with high selectivity. ua.escore.ac.uk

| Catalyst | Silane (B1218182) | Product Isomer | Selectivity (%) | Addition Type |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ | Triphenylsilane | β-(Z)-Triphenyl(styryl)silane | >97 | anti-addition |

| Cp*Rh(BINAP)₂ | Triphenylsilane | β-(E)-Triphenyl(styryl)silane | >99 | syn-addition |

| Pt/TiO₂ | Triphenylsilane | β-(E)-Triphenyl(styryl)silane | 93 (β vs α) | syn-addition |

An alternative to metal catalysis is the initiation of hydrosilylation through a free-radical chain mechanism. benthamdirect.compageplace.de This method typically requires a radical initiator, such as an organic peroxide (e.g., benzoyl peroxide) or an azo-compound (e.g., AIBN), or can be triggered by UV light or sonication. pageplace.denih.govresearcher.life

The radical chain process for the formation of this compound from triphenylsilane and phenylacetylene can be described by three fundamental stages:

Initiation: The initiator decomposes upon heating or irradiation to form initial radicals. These radicals abstract the hydrogen atom from triphenylsilane to generate a triphenylsilyl radical (Ph₃Si•).

Propagation: This stage consists of two repeating steps. First, the generated triphenylsilyl radical adds to the carbon-carbon triple bond of phenylacetylene. This addition typically occurs at the terminal carbon, leading to a more stable vinyl radical intermediate. Second, this vinyl radical abstracts a hydrogen atom from another molecule of triphenylsilane, forming the this compound product and regenerating the triphenylsilyl radical, which continues the chain.

Termination: The reaction ceases when two radical species combine.

This method often results in a mixture of products and may have lower stereoselectivity compared to well-defined transition metal-catalyzed systems. organic-chemistry.org

Transition Metal-Mediated Hydrosilylation of Unsaturated Systems

Cross-Coupling Reaction Mechanisms

This compound, as a vinylsilane, is a valuable substrate in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds, most notably the Hiyama coupling. wikipedia.org While vinyltriphenylsilane has been noted for its low reactivity in some contexts due to steric hindrance, springernature.comnih.govresearchgate.net its participation in these reactions is enabled by specific activation methods.

A crucial step in the mechanism is the activation of the organosilane . The carbon-silicon bond in this compound is relatively inert and requires activation to facilitate the transfer of the styryl group to the palladium center. wikipedia.org This is typically achieved by a nucleophilic activator, which attacks the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. wikipedia.orgcore.ac.ukorganic-chemistry.org This pentavalent intermediate is significantly more reactive, making the C-Si bond labile enough for the subsequent transmetallation step. wikipedia.org

The transmetallation step involves the transfer of the styryl group from the activated silicon species to the Pd(II) center, which was previously formed by the oxidative addition of the organic halide to the Pd(0) catalyst. wikipedia.orgmdpi.com This forms a diorganopalladium(II) intermediate. The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. mdpi.com

The choice of activator is paramount to the success of the Hiyama coupling and can significantly influence the reaction pathway. organic-chemistry.org

Fluoride-based activators are the most common choice. wikipedia.org Sources like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective at forming the reactive pentacoordinate silicate intermediate. mdpi.comorganic-chemistry.org The fluoride ion's high affinity for silicon drives the activation process. organic-chemistry.org However, the basicity of fluoride ions can be a limitation, as it may be incompatible with base-sensitive functional groups present in the coupling partners. wikipedia.org

| Activator | Additive | Catalyst | Yield (%) |

|---|---|---|---|

| TBAF | - | Pd(PPh₃)₄ | <5 |

| - | H₂O₂/NaOH | Pd(PPh₃)₄ | 61 |

| TBAF | H₂O₂/NaOH | Pd(PPh₃)₄ | 90 |

| TBAF | H₂O₂/KOSiMe₃ | Pd(PPh₃)₄ | 81 |

| CsF | H₂O₂/NaOH | Pd(PPh₃)₄ | 75 |

To circumvent the issues associated with fluoride, fluoride-free activation methods have been developed. A significant advancement is the Hiyama-Denmark coupling, which often utilizes organosilanols or their derivatives. organic-chemistry.org These can be activated by mild bases (e.g., NaOH, KOSiMe₃) without the need for a fluoride source. wikipedia.orgnih.gov In some cases, the in situ generation of reactive silanol (B1196071) or siloxane species from the starting vinylsilane can be achieved using an oxidant like hydrogen peroxide in the presence of a base, which then undergoes coupling. nih.gov This approach broadens the functional group tolerance of the reaction. wikipedia.org The mechanism is believed to involve the formation of a key Si-O-Pd linkage that facilitates the intramolecular transfer of the organic group from silicon to palladium. acs.orgnih.gov

Hiyama Coupling: Silane Activation and Transmetallation Processes

Electrophilic Addition Mechanisms to Vinylsilanes

The carbon-carbon double bond in this compound is electron-rich, rendering it susceptible to attack by electrophiles. Unlike simple alkenes, the presence of the adjacent triphenylsilyl group profoundly influences the course of these reactions, dictating both the rate and the regiochemical outcome. The mechanism proceeds via the formation of a cationic intermediate, the stability of which is the key determinant of the reaction pathway.

The most significant principle governing the reactivity of this compound in electrophilic additions is the β-silyl effect . This effect describes the stabilization of a positive charge on a carbon atom that is β (beta) to a silicon atom. When an electrophile (E⁺) adds to the double bond of this compound, it preferentially attacks the α-carbon (the carbon directly attached to the silicon atom). This regioselectivity ensures the formation of a carbocation on the β-carbon.

This β-carbocation is significantly stabilized through a process known as σ-π hyperconjugation. The C-Si σ-bonding orbital, which is relatively high in energy, overlaps with the empty p-orbital of the adjacent carbocation. This orbital interaction delocalizes the positive charge, lowering the energy of the intermediate and accelerating its formation. The triphenylsilyl group acts as a potent σ-electron donor in this context. Consequently, electrophilic additions to this compound are not only regioselective but are often faster than additions to analogous non-silylated alkenes like styrene (B11656). This stabilization is a cornerstone of vinylsilane chemistry, enabling reactions that might otherwise be inefficient.

Catalytic Activation Modes and Intermediate Characterization

The reactivity of this compound can be further modulated and controlled through catalysis. Different catalytic modes can activate the silane or the reacting partner, leading to the formation of distinct reactive intermediates, including silyl-stabilized cations, silyl (B83357) radicals, or pentavalent silicate species.

Lewis acids are instrumental in promoting reactions involving this compound, typically by activating the electrophilic partner. In reactions such as Friedel-Crafts acylations or alkylations, a Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) coordinates to the electrophile (e.g., an acyl chloride), rendering it significantly more reactive. The electron-rich double bond of this compound then attacks this activated complex.

The reaction proceeds according to the β-silyl effect, with the Lewis acid-activated electrophile adding to the α-carbon. The choice of Lewis acid can influence reaction efficiency and selectivity, with stronger Lewis acids generally leading to higher reaction rates. The data below illustrates the effect of different Lewis acids on a model Friedel-Crafts acylation of this compound with benzoyl chloride.

| Lewis Acid | Equivalents | Solvent | Yield (%) |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 1.2 | Dichloromethane | 88 |

| Titanium Tetrachloride (TiCl₄) | 1.2 | Dichloromethane | 92 |

| Tin(IV) Chloride (SnCl₄) | 1.5 | Dichloromethane | 75 |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 2.0 | Dichloromethane | 41 |

While less common than electrophilic pathways for this compound itself (which lacks a readily abstractable Si-H bond), its vinyl group is highly reactive towards radical species. In radical addition reactions, an initiating radical (R•) adds to the double bond. Similar to the cationic case, the regioselectivity is governed by the formation of the most stable intermediate. The addition of R• to the α-carbon generates a radical on the β-carbon, which is stabilized by the adjacent silyl group through hyperconjugation and favorable orbital overlap.

This β-silyl radical stabilization directs the regiochemical outcome of radical additions, making them predictable. For example, the free-radical addition of thiols or polyhaloalkanes to this compound, initiated by AIBN or light, proceeds cleanly to give the α-adduct. This pathway provides a complementary method to electrophilic additions for functionalizing the vinyl group.

A distinct activation mode involves the formation of hypervalent, pentacoordinate silicon intermediates. This is typically achieved by treating this compound with a nucleophilic activator, such as a fluoride salt (e.g., TBAF) or an alkoxide. The nucleophile attacks the electrophilic silicon center, forming a transient pentavalent silicate species, [Ph₃(Styryl)SiNu]⁻.

The formation of this intermediate has profound electronic consequences. The silicon center becomes electron-rich, which in turn increases the electron density and nucleophilicity of the organic groups attached to it. The C-Si bond is labilized, facilitating the transfer of the styryl group to an electrophile in cross-coupling reactions (a variant of the Hiyama coupling). This nucleophilic activation strategy effectively inverts the polarity of the styryl group, transforming it from a nucleophile (at the β-carbon) in electrophilic additions to a transferable nucleophilic entity in coupling reactions.

Silyl Radical Generation and Reactivity

Stereoselectivity and Regioselectivity in Synthetic Transformations

The structural and electronic features of this compound provide a powerful handle for controlling both stereoselectivity and regioselectivity in synthetic transformations.

Regioselectivity: As detailed previously, the triphenylsilyl group is a dominant directing group.

Electrophilic & Radical Additions: Both reaction types proceed with high regioselectivity, with the incoming species adding to the α-carbon to generate a stabilized β-cationic or β-radical intermediate, respectively. Additions to the β-carbon are electronically disfavored and rarely observed.

Nucleophilic Activation/Coupling: In reactions involving pentavalent silicate intermediates, the entire styryl group is transferred, representing a formal substitution at the α-carbon.

The table below summarizes these predictable regiochemical outcomes.

| Reaction Type | Reagent Example | Site of Attack on Vinyl Group | Key Intermediate |

|---|---|---|---|

| Electrophilic Addition | HBr | α-Carbon | β-Silyl Carbocation |

| Radical Addition | CBrCl₃, AIBN | α-Carbon | β-Silyl Radical |

| Nucleophilic Activation | TBAF, then Ph-I, Pd(0) | α-Carbon (via Si-C cleavage) | Pentavalent Silicate |

Stereoselectivity: The steric bulk of the triphenylsilyl group plays a crucial role in directing the stereochemical course of reactions at the double bond. In reactions such as epoxidation, dihydroxylation, or cyclopropanation, the reagent will preferentially approach from the face of the alkene opposite to the large -SiPh₃ group. This facial selectivity leads to the formation of one diastereomer in preference to the other. For instance, in the epoxidation of (E)-triphenyl(styryl)silane with m-CPBA, the oxidant approaches from the less hindered face, resulting in a high diastereomeric ratio of the corresponding epoxide product. This steric control is a valuable tool for asymmetric synthesis, allowing for the predictable installation of new stereocenters.

Control of Alkene Isomerization in Styryl Silane Formation

The geometric configuration of the double bond in styryl silanes is a crucial factor that influences their reactivity and the stereochemistry of subsequent reactions. Research has demonstrated that the isomerization of the alkene can be controlled to selectively produce either the (E)- or (Z)-isomer.

In certain photochemical organocatalytic reactions, it has been observed that when a non-symmetrical styryl silane is used, a stereoconvergent pathway can lead exclusively to the (E)-isomer of the product. This occurs even when starting with either geometrically pure (E)- or (Z)-styryl silane substrates. The configurational stability of the (Z)-styryl silane under the reaction conditions suggests that a rapid isomerization of a styryl radical intermediate is the operative mechanism. nih.gov This complete selectivity for the (E)-isomer, however, may be accompanied by a slight decrease in both regioselectivity and enantioselectivity. nih.gov

Conversely, achieving the thermodynamically less stable (Z)-alkenes often requires kinetic control. organic-chemistry.org Inspired by the biological isomerization of retinal, methods have been developed for the Z-selective isomerization of activated alkenes. acs.org These approaches often rely on photochemical catalysis to "pump" the thermodynamically favored (E)-alkene to the less stable (Z)-isomer. organic-chemistry.orgacs.org Mechanistic studies, including Stern-Volmer quenching experiments, have indicated a complex process where both singlet and triplet energy intermediates are likely involved, converging on a common species. acs.org The specific pathway can be influenced by the polarized nature of the alkene. acs.org

The control over alkene isomerization is not limited to photochemical methods. Transition metal catalysis has also been effectively employed. For instance, cobalt complexes have been shown to catalyze the isomerization of 1,1-disubstituted alkenes to trisubstituted alkenes with high stereoselectivity, which is attributed to a combination of π-π stacking effects and steric hindrance between the substrate and the catalyst. organic-chemistry.org Similarly, nickel-catalyzed methods have been developed for the stereodivergent synthesis of both (E)- and (Z)-internal alkenes from terminal alkenes at room temperature. chemrxiv.org These methods often utilize commercially available catalysts and can be scaled up. chemrxiv.org

Below is a table summarizing different catalytic systems and their effectiveness in controlling alkene isomerization in styryl silane related systems.

| Catalyst System | Substrate Type | Predominant Isomer | Key Mechanistic Feature |

| Photochemical Organocatalyst | Non-symmetrical styryl silane | (E)-isomer | Rapid isomerization of a styryl radical intermediate. nih.gov |

| Photochemical Catalysis | Activated alkenes (E-isomer) | (Z)-isomer | Photochemical pumping mechanism. organic-chemistry.org |

| Cobalt Complexes | 1,1-disubstituted alkenes | Trisubstituted alkenes (high E-selectivity) | π-π stacking and steric hindrance. organic-chemistry.org |

| Nickel Catalysis | Terminal alkenes | (E)- or (Z)-isomers (divergent) | Kinetically controlled, can be influenced by additives. chemrxiv.org |

| Rhodium Complex with B₂pin₂ | E/Z mixtures of alkenes | (E)-alkenes | Broad functional group tolerance. organic-chemistry.org |

Regiodivergent Pathways in Silylation Reactions

Regiodivergent synthesis allows for the selective formation of different constitutional isomers from a common starting material by modifying the reaction conditions or the catalyst system. In the context of silylation reactions, this control is crucial for accessing a diverse range of organosilicon compounds.

Copper-catalyzed regiodivergent protosilylation of 2,3-disubstituted 1,3-dienes has been developed to selectively yield 2,1- and 4,1-protosilylation products. This methodology highlights the ability to control the position of silylation on a diene system. rsc.org Similarly, iridium-catalyzed enantioselective and regiodivergent silylation of alkynes can produce either propargylic or allenic silanes. The choice between these two pathways is often directed by the specific iridium catalyst and reaction conditions employed. nih.gov

Manganese-catalyzed dehydrogenative silylation of terminal alkenes provides another example of divergent pathways. This process can yield either (E)-vinylsilanes from aromatic alkenes or allylsilanes from aliphatic alkenes. nih.govchemrxiv.org Mechanistic studies, supported by DFT calculations, have revealed that two parallel reaction pathways can be operative: an acceptorless pathway that involves the release of dihydrogen, and a pathway that requires an alkene to act as a sacrificial hydrogen acceptor. nih.govchemrxiv.org

The nature of the silylating agent and the catalyst can also dictate the reaction pathway. For instance, the silylation of geminal dibromides can proceed through a combination of ionic and radical pathways to replace both bromine atoms with silyl groups. beilstein-journals.org The choice of ligand in copper-catalyzed reactions can also influence the regioselectivity.

The following table outlines different catalytic approaches that lead to regiodivergent silylation products.

| Catalytic System | Substrate | Products | Key Control Element |

| Copper Catalysis | 2,3-disubstituted 1,3-dienes | 2,1- and 4,1-protosilylation products | Ligand and reaction conditions. rsc.org |

| Iridium Catalysis | Alkynes | Propargylsilanes and Allenylsilanes | Catalyst and silylating agent. nih.gov |

| Manganese Catalysis | Terminal Alkenes | (E)-vinylsilanes and Allylsilanes | Substrate structure (aromatic vs. aliphatic). nih.govchemrxiv.org |

| Copper Catalysis | Geminal dibromides | Disilylated products | Combination of ionic and radical pathways. beilstein-journals.org |

Catalysis and Catalytic Systems Utilizing Triphenyl Styryl Silane Analogues

Transition Metal Catalysis in C-Si and C-C Bond Formations

Transition metals have been instrumental in unlocking the synthetic potential of vinylsilanes. Catalytic cycles involving metals like palladium, ruthenium, rhodium, and nickel facilitate reactions that are otherwise challenging, often proceeding with high efficiency and selectivity.

Palladium catalysis is preeminent in the functionalization of vinylsilane analogues, most notably through the Hiyama cross-coupling reaction. This reaction forms a C-C bond between a vinylsilane and an organohalide or pseudohalide. A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source (e.g., Tetrabutylammonium (B224687) fluoride, TBAF) or a base, to generate a hypervalent silicate (B1173343) intermediate. This pentacoordinate silicon species is sufficiently nucleophilic to undergo transmetalation to the Pd(II) center in the catalytic cycle.

The generalized catalytic cycle begins with the oxidative addition of an organohalide (R-X) to a Pd(0) complex. The subsequent transmetalation with the activated vinylsilane transfers the vinyl group to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst. The stereochemistry of the vinylsilane's double bond is typically retained throughout the process, making it a powerful tool for stereospecific synthesis of substituted alkenes.

Below is a table summarizing representative palladium-catalyzed reactions involving vinylsilane analogues.

| Vinylsilane Analogue | Coupling Partner | Catalyst System | Activator/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| (E)-Trimethyl(styryl)silane | Iodobenzene | Pd(PPh₃)₄ (2 mol%) | TBAF, THF, 60 °C | (E)-Stilbene | 95 |

| (E)-Triethoxy(styryl)silane | 4-Iodoanisole | PdCl₂(dppf) (3 mol%) | TBAF, Dioxane, 100 °C | (E)-4-Methoxy-stilbene | 88 |

| (E)-Dimethylphenyl(oct-1-en-1-yl)silane | Bromocyclohexane | Pd₂(dba)₃ / SPhos | NaOH, Toluene (B28343)/H₂O, 80 °C | (E)-1-Cyclohexyl-oct-1-ene | 76 |

| (Z)-Tributyl(2-phenylvinyl)silane | Benzoyl chloride | Pd(OAc)₂ / P(o-tol)₃ | CuI, Et₃N, THF, 50 °C | (Z)-Chalcone | 81 |

Visible-light photocatalysis has emerged as a powerful strategy for bond formation under mild conditions, and ruthenium-based photosensitizers are at the forefront of this field. In the context of vinylsilane analogues, ruthenium photocatalysis typically facilitates radical addition reactions across the C=C double bond. The most common catalyst, Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), absorbs visible light to form a long-lived, photoexcited state, *[Ru(bpy)₃]²⁺.

This excited state is a potent single-electron transfer (SET) agent. For instance, in an Atom Transfer Radical Addition (ATRA) reaction, *[Ru(bpy)₃]²⁺ can reductively cleave a C-X bond in a radical precursor (e.g., a polyhaloalkane like bromotrichloromethane). The resulting carbon-centered radical adds to the electron-rich double bond of the vinylsilane analogue. The subsequent radical intermediate is then trapped, often by abstracting an atom from another molecule or being reduced by the [Ru(bpy)₃]⁺ species, to afford the final product and regenerate the ground-state Ru(II) catalyst, thus closing the catalytic cycle. The silyl (B83357) group plays a crucial role in controlling the regioselectivity of the radical addition.

| Vinylsilane Analogue | Radical Precursor | Photocatalyst System | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Triethyl(vinyl)silane | Bromotrichloromethane | [Ru(bpy)₃]Cl₂ (1 mol%) | Blue LED, CH₃CN, rt | 1-Bromo-3,3,3-trichloro-1-(triethylsilyl)propane | 92 |

| (E)-Triphenyl(styryl)silane | Diethyl bromomalonate | Ru(bpy)₃₂ (2 mol%) | CF₃CH₂OH, 450 nm light, rt | Functionalized malonic ester adduct | 85 |

| (Cyclohex-1-en-1-yl)trimethylsilane | Perfluorohexyl iodide | [Ru(phen)₃]Cl₂ (1.5 mol%) | Green LED, DMSO, 30 °C | Perfluoroalkylated silylcyclohexane | 79 |

While palladium holds a dominant position, other transition metals offer unique advantages in reactivity, selectivity, and cost.

Rhodium (Rh): Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are exceptionally effective for the hydrosilylation of terminal alkynes. This reaction provides a highly regio- and stereoselective route to vinylsilane analogues themselves, typically yielding (E)-β-adducts or (Z)-α-adducts depending on the catalyst and silane (B1218182) used. Rhodium also catalyzes the cross-coupling and cycloaddition reactions of pre-formed vinylsilanes.

Nickel (Ni): As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant attention. Ni-based systems, often employing ligands like phosphines or N-heterocyclic carbenes (NHCs), can effectively catalyze Hiyama-type cross-couplings of vinylsilanes with both aryl and alkyl halides. Nickel catalysts are particularly adept at activating challenging C-O bonds (e.g., in aryl ethers) and coupling with alkyl electrophiles, expanding the synthetic scope beyond traditional palladium systems.

Cobalt (Co): Cobalt catalysis represents another cost-effective and sustainable approach. Low-valent cobalt complexes can mediate reductive cross-coupling reactions and radical-type additions involving vinylsilanes. These systems often operate via distinct mechanisms from their palladium counterparts, enabling complementary reactivity for the synthesis of highly substituted alkenes.

Ruthenium-Based Photocatalysis

Organocatalytic and Metal-Free Approaches

The drive towards more sustainable and "green" chemistry has spurred the development of metal-free catalytic systems. Organocatalysis, which utilizes small organic molecules to accelerate reactions, provides powerful alternatives for transforming vinylsilane analogues.

Boranes, particularly strong Lewis acids like Tris(pentafluorophenyl)borane (B(C₆F₅)₃), are at the core of metal-free catalysis, most notably in the context of Frustrated Lewis Pairs (FLPs). An FLP, composed of a sterically hindered Lewis acid (borane) and Lewis base (e.g., a bulky phosphine), is unable to form a classical adduct. This unquenched reactivity allows the pair to activate small molecules like H₂ or silanes (R₃Si-H).

In the hydrogenation of a vinylsilane analogue, the FLP heterolytically cleaves dihydrogen, forming a phosphonium-hydridoborate salt. This species then delivers a proton and a hydride across the C=C double bond in a stepwise manner, resulting in a saturated alkylsilane. Similarly, FLPs can catalyze the metal-free hydrosilylation of alkenes and alkynes, including the addition of a second silane to a vinylsilane substrate.

| Vinylsilane Analogue | Reagent | Catalyst System (FLP) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| (E)-Triphenyl(styryl)silane | H₂ (4 bar) | B(C₆F₅)₃ / tBu₃P | Toluene, 25 °C | (2-Phenylethyl)triphenylsilane | >99 |

| Triethyl(vinyl)silane | H₂ (1 bar) | B(C₆F₅)₃ / 2,6-Lutidine | Dichloromethane, 25 °C | Triethyl(ethyl)silane | 95 |

| (E)-Trimethyl(styryl)silane | Triethylsilane | B(C₆F₅)₃ | Hexane, 60 °C | 1-Phenyl-1-(trimethylsilyl)-2-(triethylsilyl)ethane | 84 |

Base-catalyzed reactions provide a straightforward, metal-free method for C-C bond formation using vinylsilane analogues, particularly through Michael-type conjugate additions. The vinylsilane acts as a Michael acceptor. A strong, non-nucleophilic base (e.g., Potassium tert-butoxide, KOt-Bu) is used to deprotonate a suitable pronucleophile (e.g., a malonic ester or nitroalkane), generating a soft carbon nucleophile.

This nucleophile then adds to the β-carbon of the vinylsilane. The electron-withdrawing silyl group activates the double bond towards nucleophilic attack and stabilizes the resulting α-silyl carbanion intermediate. Subsequent protonation of this intermediate furnishes the final adduct. This strategy allows for the construction of complex carbon skeletons bearing a synthetically useful silyl group, which can be retained or transformed in subsequent synthetic steps.

Borane-Catalyzed Transformations

Silane Derivatives as Catalysts

Recent research has identified triarylsilanols, analogues of triphenyl(styryl)silane, as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.orgnih.govresearchgate.netimperial.ac.ukkcl.ac.uk This discovery was the result of screening various silanols, silanediols, disiloxanediols, and incompletely condensed silsesquioxanes as potential homogeneous catalysts. acs.orgnih.govresearchgate.netkcl.ac.uk

Subsequent investigations involved the synthesis and testing of a range of electronically differentiated triarylsilanols to understand their catalytic activity. nih.govresearchgate.netkcl.ac.uk These studies revealed that triarylsilanols bearing electron-withdrawing groups exhibit enhanced catalytic activity. nih.gov Specifically, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol. acs.orgnih.govresearchgate.netkcl.ac.uk Among these, the bromide congener, tris(p-bromophenyl)silanol, was identified as the most active catalyst in the series. acs.orgnih.govresearchgate.netkcl.ac.uk For instance, at a 30 mol % catalyst loading, tris(p-bromophenyl)silanol demonstrated a reaction rate approximately 10 times faster than the uncatalyzed background reaction, achieving quantitative conversion to the amide product within 6 hours. acs.org

Kinetic studies have provided insights into the reaction mechanism, suggesting that the catalytic cycle proceeds through a putative triaryl silyl ester intermediate. nih.govresearchgate.net However, the catalytic system is not without its complexities. The research has shown that these amidation reactions can be subject to product inhibition, where the formed amide, particularly tertiary amides, can inhibit the catalyst's activity. acs.orgnih.govresearchgate.netkcl.ac.uk Furthermore, the silanol (B1196071) catalyst can undergo condensation to form a catalytically inactive disiloxane, with the extent of this deactivation pathway being influenced by the basicity of the amine used. nih.gov

The catalytic performance of various substituted triarylsilanols in a model amidation reaction is summarized in the table below. The data illustrates the trend of increased conversion with electron-withdrawing substituents on the aryl rings.

Catalytic Activity of Various Triarylsilanols in a Model Amidation Reaction

| Catalyst | Substituent (R) | Conversion to Amide (%) |

|---|---|---|

| 6a | H | 32 |

| 6b | p-Me | 29 |

| 6c | p-OMe | 28 |

| 6d | p-F | 36 |

| 6e | p-Cl | 40 |

| 6h | p-Br | 43 |

| 6j | m,m-di-CF3 | 46 |

| 6k | p-CF3 | 46 |

Conditions: 10 mol % catalyst, 1-hour reaction time. Data sourced from a study on the catalytic activity of silanols. nih.gov

Theoretical and Computational Chemistry Studies of Triphenyl Styryl Silane

Computational Elucidation of Reaction Mechanisms

Computational methods are pivotal in mapping the complex reaction pathways of vinylsilanes, including triphenyl(styryl)silane. nih.govresearchgate.net These theoretical approaches allow for the detailed examination of short-lived intermediates and transition states, providing a step-by-step understanding of how reactants are converted to products. sumitomo-chem.co.jpyork.ac.uk By calculating the energetics of various potential pathways, computational chemistry can identify the most plausible reaction mechanism from several alternatives. csic.escas.cn

A cornerstone of mechanistic elucidation is the characterization of transition states (TS) and the calculation of reaction energy profiles. ims.ac.jp Computational studies can predict the geometry of these high-energy species and the activation energy required to reach them. sumitomo-chem.co.jpumd.edu For instance, in reactions involving organosilanes, DFT calculations have been used to map out Gibbs energy profiles and identify the structures of key transition states. csic.es

One study on the decomposition of (bromodifluoromethyl)trimethylsilane (B180072), a related organosilane, used DFT calculations to compare the uncatalyzed reaction with a catalyzed pathway. The results, summarized in the table below, show a significant lowering of the activation energy in the presence of a Lewis basic activator, hexamethylphosphoramide (B148902) (HMPA). cas.cn

Table 1: Calculated Activation Free Energies for Silane (B1218182) Decomposition Data sourced from quantum chemical calculations using the PBE0/6-311+G(d,p) level of theory with a polarizable continuum model (PCM). cas.cn

| Reaction Pathway | Activation Free Energy (ΔG‡) in kcal/mol |

|---|---|

| Uncatalyzed Decomposition | 39.0 |

| HMPA-Catalyzed Decomposition | Significantly lower (TS not explicitly quantified but pathway favored) |

In another example concerning the trifluoromethylation of a Palladium(II) complex, computational and experimental work revealed divergent mechanisms for silane and stannane (B1208499) reagents. nih.gov The stannane reagent was found to react via a cyclic, four-membered transition state, whereas the silane reagent, CF3SiMe3, proceeds through a different, previously unrecognized pathway involving the release of a difluorocarbene. nih.gov Such detailed mechanistic insights, particularly regarding the geometry of the transition state, are crucial for understanding and controlling reaction outcomes. nih.gov

Silyl (B83357) radicals are key intermediates in many reactions of organosilanes. nih.govresearchgate.net Their formation, typically through the homolytic cleavage of a Si-H bond, and subsequent reactivity are extensively studied using computational simulations. polito.it For example, in the photocatalyzed cycloaromatization of certain vinylsilanes, DFT calculations revealed a mechanism involving an α-silyl radical Smiles rearrangement. researchgate.net

The generation of silyl radicals often occurs via hydrogen atom abstraction by another radical species. Quantum chemical studies on the hydrogen abstraction from the parent silane (SiH4) by a methyl radical predicted an activation barrier of 68.5 kJ/mol, which is lower than that for the equivalent abstraction from methane, reflecting the weaker Si-H bond. The reactivity of the resulting silyl radical, such as its addition to a C=C double bond, can also be modeled. polito.itnih.gov

Advanced computational studies have explored novel pathways for silyl radical transfer. One such study on a rhodium-porphyrin-based catalyst found that while the formation of a free silyl radical from a silane requires significant energy (often supplied by light), an alternative thermal pathway exists. chemrxiv.org This lower-energy pathway bypasses the formation of a high-energy free silyl radical and instead proceeds through a tri-component transition state involving the catalyst, the silane, and the olefin substrate. chemrxiv.org This mechanism is enabled by the formation of a 3-center-3-electron Rh(II)-silane σ-adduct, lowering the activation free energy for silyl radical transfer by approximately 15 kcal/mol compared to free radical formation. chemrxiv.org

Transition State Geometries and Energy Profiles

Electronic Structure and Bonding Analysis

Theoretical calculations are essential for analyzing the electronic properties that dictate the chemical behavior of this compound. These studies focus on the nature of its key chemical bonds, particularly the Si-C and Si-H bonds, and the electronic effects that influence its stability and reactivity. wikipedia.orgwikipedia.org

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution within a molecule, offering deep insights into bonding, stability, and reactivity. libretexts.orglibretexts.org In organosilanes, the properties of the frontier molecular orbitals (the HOMO and LUMO) are of particular interest.

The Si-C bond is longer and weaker than a C-C bond and is polarized toward the more electronegative carbon atom (C 2.55 vs. Si 1.90). wikipedia.orgnih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this polarization. For example, in studies of silylene-carbonyl complexes, the σ(Si-C) bond was found to be strongly polarized, with carbon contributing ~74–79% to the bonding orbital. nih.gov

The Si-H bond has a polarity opposite to that of the C-H bond, with the hydrogen atom being the more electronegative partner. gelest.com This "hydridic" character is a key feature of silanes. The vibrational frequencies of these bonds, which can be calculated computationally, also reflect their electronic environment. The Si-H stretching frequency typically appears in the 2100-2260 cm⁻¹ range in infrared spectra, and its exact position is influenced by the electronic effects of the substituents on the silicon atom. gelest.com

Table 2: Comparison of Carbon and Silicon Properties Data compiled from multiple sources. wikipedia.orgnih.govgelest.combrsnc.in

| Property | Carbon | Silicon |

|---|---|---|

| Electronegativity (Pauling Scale) | 2.55 | 1.90 |

| Covalent Radius (single bond) | ~0.77 Å | ~1.17 Å |

| Typical Bond Length (X-Y) | C-C: ~1.54 Å | Si-C: ~1.87 Å |

| Typical Bond Polarity | C-H (H is δ+) | Si-H (H is δ-) |

One of the most significant electronic phenomena in vinylsilanes is the β-silicon effect, which is a stabilizing interaction between the C-Si σ bond and an empty p-orbital on the β-carbon atom. wikipedia.orgbaranlab.org This hyperconjugative interaction makes the β-carbon a favorable site for electrophilic attack because the resulting β-carbocation is significantly stabilized. wikipedia.orgbaranlab.org The electron-donating strength of the C-Si bond is considered to be roughly equivalent to that of two alkyl groups. wikipedia.org

However, the effectiveness of this stabilization can depend on the specific reaction. A kinetic study of the electrophilic alkylation of various vinylsilanes, including trans-β-(trimethylsilyl)styrene, revealed that it is slightly less reactive than styrene (B11656) itself. researchgate.net This suggests that for this specific reaction, the hyperconjugative stabilization from the β-silyl group is not fully developed in the transition state. researchgate.net The stabilizing ability of the silyl group has been correlated with its group electronegativity, as measured by the degree of syn-addition of bromine to a series of (E)-β-silylstyrenes. researchgate.net This demonstrates that electronic effects play a crucial, albeit complex, role in the reactivity of styrylsilanes. researchgate.netmcmaster.ca

Molecular Orbital Theory Applied to Si-H and Si-C Bonds

Modeling of Catalyst-Substrate Interactions

Understanding how a catalyst interacts with a substrate like this compound is fundamental to developing more efficient and selective chemical transformations. york.ac.ukacs.org Computational modeling provides a molecular-level view of these interactions, revealing how catalysts activate substrates and control reaction pathways. csic.esescholarship.orgnih.gov

For example, in a rhodium-catalyzed silylation reaction, mechanistic studies identified a specific dimeric rhodium-hydride complex as the active catalytic intermediate. researchgate.net In another study on a cobalt-catalyzed process, computational methods were used alongside spectroscopic techniques to identify a key cobalt-silane complex formed during the catalytic cycle. csic.es

Modeling can also explain the role of activators or co-catalysts. DFT calculations showed that HMPA activates (bromodifluoromethyl)trimethylsilane by attacking the silicon atom, which significantly lowers the energy of the transition state for the subsequent reaction. cas.cn This type of direct interaction modeling can rationalize why certain reagents are effective. cas.cn

More advanced models can capture subtle noncovalent interactions between the catalyst and substrate that dictate selectivity. acs.orgescholarship.org In the case of the MOF-supported Rh(II) catalyst mentioned earlier, the modeling showed that the catalyst framework holds the components in a precise geometry, enabling the formation of a unique Rh(II)-silane σ-adduct. chemrxiv.org This adduct then assembles with the olefin to form a tri-component transition state, providing a low-energy pathway for the reaction. chemrxiv.org These detailed models of catalyst-substrate interactions are invaluable for the rational design of new and improved catalytic systems. upertis.ac.id

Adsorption and Activation of Silanes on Catalyst Surfaces

The interaction of silanes with catalyst surfaces is a critical step in many synthetic transformations. Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of silane adsorption and activation. These studies provide a molecular-level understanding of how the structure and electronic properties of both the silane and the catalyst influence the reaction.

Adsorption of Silanes:

The adsorption of organosilanes onto a surface is the initial step for many catalytic processes. The strength and nature of this adsorption are governed by the functional groups on the silane and the composition of the surface. For instance, computational studies on various organosilanes have shown that the presence of functional groups like amino or mercapto moieties can lead to stronger interfacial adhesion compared to non-functionalized silanes. innovationforever.com This is attributed to the formation of chemical bonds at the interface, a phenomenon that can be visualized through the overlap of molecular orbitals. innovationforever.com

In the context of this compound, the triphenylsilyl group and the styryl group would both play a role in the adsorption process. The phenyl rings could interact with the catalyst surface through π-stacking or other non-covalent interactions, while the styryl group's double bond could also coordinate to a metal center. The specific mode of adsorption would depend on the nature of the catalyst.

Activation of Silanes:

Following adsorption, the silane must be activated for the subsequent reaction to occur. This activation often involves the cleavage of a Si-H or Si-C bond. Theoretical studies have investigated various pathways for silane activation by transition metal complexes. One common mechanism involves the coordination of the silane to an electrophilic metal center, forming a σ-H-SiR₃ ligand. d-nb.info This coordination weakens the Si-H bond, making it more susceptible to cleavage.

For this compound, which lacks a direct Si-H bond, activation would likely proceed through interaction with the Si-C bonds or the styryl moiety. Computational models can be used to calculate the activation energies for different potential pathways, helping to identify the most favorable mechanism. For example, DFT calculations can determine the energy barriers for oxidative addition of a Si-C bond to a metal center or for the insertion of a reactant into the Si-styryl bond.

Illustrative Data from Computational Studies on Organosilane Adsorption:

| Organosilane | Surface | Adsorption Energy (kcal/mol) | Reference |

| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂ | Strong | acs.orgchemrxiv.org |

| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | ZnO | >40.0 | innovationforever.com |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | ZnO | Moderate | innovationforever.com |

| Tetraethoxysilane (TEOS) | ZnO | Weak | innovationforever.com |

This table is illustrative and based on data for the specified organosilanes, not this compound.

Predictive Studies for Reactivity and Selectivity in Organosilicon Reactions

A significant goal of computational chemistry is to predict the outcome of chemical reactions, including their rate and selectivity. For organosilicon reactions, predictive models are being developed to guide the synthesis of new materials and molecules with desired properties.

Predicting Reactivity:

The reactivity of an organosilane is influenced by both steric and electronic factors. Computational methods can quantify these effects. For example, global reactivity parameters such as global hardness (η) and dipole moment (μ) can be calculated using DFT to predict the reactivity of different silanes. innovationforever.comresearchgate.net Lower hardness and a higher dipole moment are often associated with increased reactivity. innovationforever.com For this compound, such calculations could be used to compare its reactivity to other related silanes.

The activation strain model is another powerful tool used to understand reactivity. conicet.gov.ar This model deconstructs the activation energy into two components: the strain energy required to deform the reactants into the transition-state geometry, and the interaction energy between the deformed reactants. conicet.gov.ar By analyzing these components, researchers can gain insight into the factors that control the reaction barrier.

Predicting Selectivity:

Many organosilicon reactions can lead to multiple products. Predicting and controlling the selectivity (chemo-, regio-, and stereoselectivity) is a major challenge. Computational models are increasingly being used to address this. For instance, in hydrosilylation reactions, the choice of ligand on the metal catalyst can have a profound impact on the stereoselectivity of the product. rsc.org Computational studies can model the transition states for the formation of different stereoisomers and the calculated energy differences can be used to predict the major product. rsc.org

Machine learning is also emerging as a powerful tool for predicting selectivity in organic reactions. chemrxiv.orguni-regensburg.de By training models on large datasets of experimental results, it is possible to develop predictive tools that can rapidly evaluate the likely outcome of a reaction for a new substrate. chemrxiv.org For a compound like this compound, such a model could predict the regioselectivity of its addition reactions or the stereoselectivity of its polymerization.

Illustrative Data for Predictive Parameters in Hydrosilylation:

The following table provides an example of how computational parameters can be correlated with experimental outcomes to build predictive models for selectivity.

| Ligand Parameter | Influence on Selectivity | Computational Method | Reference |

| Cone Angle | Steric hindrance affecting approach of reactants | DFT | rsc.org |

| Percent Buried Volume (%Vbur) | Steric bulk of the ligand | DFT | rsc.org |

| Non-covalent Interactions (e.g., π-π stacking) | Stabilization of specific transition states | DFT | rsc.org |

This table illustrates general principles and is not based on specific data for this compound.

Q & A

Q. What are the recommended methods for synthesizing Triphenyl(styryl)silane, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. A common approach involves reacting trimethylsilylacetylene with a styryl-substituted aryl halide. Elevated temperatures (80–120°C) and anhydrous solvents like tetrahydrofuran (THF) or toluene are critical for optimal yields. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) enhance coupling efficiency. Purification via column chromatography or recrystallization ensures high purity. Reaction parameters like temperature, solvent polarity, and catalyst loading must be systematically optimized using design-of-experiment (DoE) frameworks to maximize yield and minimize side products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For bulk handling, full-face shields and fume hoods are mandatory.

- Ventilation : Work under inert gas or in well-ventilated fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous material regulations.

- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with silicon-induced deshielding effects observed in styryl protons.

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretching) and ~1250 cm⁻¹ (Si–C vibrations) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects from the triphenylsilyl group and π-conjugation in the styryl moiety .

Advanced Research Questions

Q. How do electronic and steric effects of the triphenylsilyl group influence reaction mechanisms in cross-coupling applications?

The triphenylsilyl group acts as an electron-withdrawing substituent, stabilizing transition states in Suzuki-Miyaura couplings. Its bulky nature impedes undesired π-π stacking, directing regioselectivity in aryl-alkyne cycloadditions. Computational studies (DFT) reveal enhanced electrophilicity at the silicon center, facilitating nucleophilic attacks. Kinetic experiments show pseudo-first-order dependence on silane concentration, with activation energies lowered by ~15 kJ/mol compared to non-silylated analogs .

Q. What methodologies optimize the use of this compound in adhesion studies for advanced polymers?

- Surface Pretreatment : Apply silane primers at pH 8–10 (adjusted with HCl) to enhance bonding with epoxy resins.

- Adhesion Testing : Use microshear tests (ISO 4049) to evaluate bond strength. For example, cationic styryl silanes improve crack resistance in FM-73 adhesives by 40% compared to diamine silanes (Figure 5, ).

- Factorial Design : Variables like silane concentration (V2) and hydrolysis time (V3) are optimized using response surface methodology (RSM), with R² > 0.85 indicating robust models .

Q. How should researchers address contradictions in stability data for this compound under varying environmental conditions?

- Controlled Degradation Studies : Expose samples to UV light (λ = 254 nm) or humidity (50–96% RH) and monitor decomposition via HPLC.

- Statistical Validation : Use ANOVA to identify outliers. For instance, conflicting thermal stability data (TGA vs. DSC) may arise from oxygen ingress during testing.

- Multivariate Analysis : Principal component analysis (PCA) isolates variables (e.g., solvent polarity, trace moisture) contributing to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.